![molecular formula C20H23FN2 B5780736 4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B5780736.png)
4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-N,N-dimethylaniline is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the pyridinyl and fluorophenyl intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Mild to strong oxidizing agents under controlled temperatures.
Reduction: Reducing agents in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles in the presence of a suitable solvent and sometimes a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-N,N-dimethylaniline exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound a subject of interest for drug discovery and development. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Bis-ureido-substituted sulfaguanidines: These compounds share some structural similarities and are also investigated for their biological activity.
Sulfisoxazoles: Another class of compounds with comparable applications in medicinal chemistry.
Dichloroanilines: These compounds have a similar aromatic structure and are used in various chemical processes.
Uniqueness
What sets 4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-N,N-dimethylaniline apart is its unique combination of a fluorophenyl group and a pyridinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2/c1-22(2)20-9-3-16(4-10-20)15-23-13-11-18(12-14-23)17-5-7-19(21)8-6-17/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABUIDXNHNAISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5780670.png)
![2-[(6-BROMO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE](/img/structure/B5780675.png)
![1-(2-chlorobenzyl)-4-(4-cyclohexylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5780677.png)

![2-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B5780690.png)
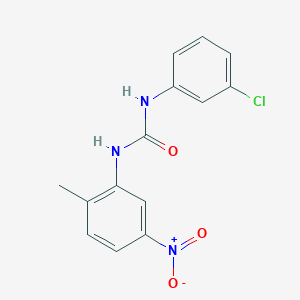
![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)
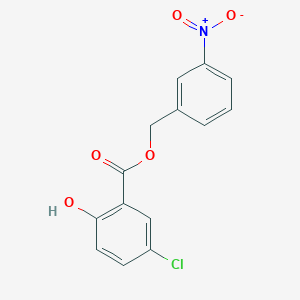
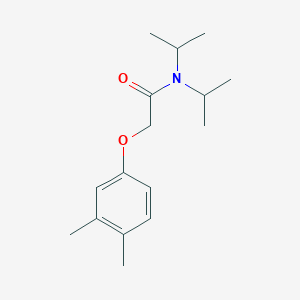
![N-[(2,6-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5780723.png)
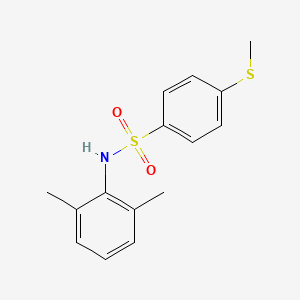
![3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline](/img/structure/B5780747.png)
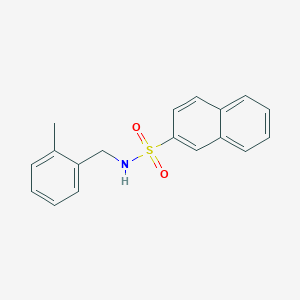
![methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5780765.png)
